![molecular formula C7H16N2O B13616977 O-[3-(1-pyrrolidinyl)propyl]Hydroxylamine](/img/structure/B13616977.png)
O-[3-(1-pyrrolidinyl)propyl]Hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-[3-(pyrrolidin-1-yl)propyl]hydroxylamine is a chemical compound that features a hydroxylamine group attached to a pyrrolidine ring via a propyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-[3-(pyrrolidin-1-yl)propyl]hydroxylamine typically involves the reaction of 3-chloropropylamine with pyrrolidine, followed by the introduction of the hydroxylamine group. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for O-[3-(pyrrolidin-1-yl)propyl]hydroxylamine are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced chemical engineering techniques.
Analyse Chemischer Reaktionen
Types of Reactions
O-[3-(pyrrolidin-1-yl)propyl]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
O-[3-(pyrrolidin-1-yl)propyl]hydroxylamine has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be used in the study of enzyme mechanisms, particularly those involving hydroxylamine derivatives.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of O-[3-(pyrrolidin-1-yl)propyl]hydroxylamine involves its interaction with molecular targets through its hydroxylamine group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The specific pathways involved depend on the context in which the compound is used, such as in enzyme inhibition or as a reactive intermediate in chemical synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine: A simple cyclic amine that serves as a building block for many bioactive compounds.
Hydroxylamine: A compound with a similar functional group that is used in various chemical reactions.
3-chloropropylamine: A precursor in the synthesis of O-[3-(pyrrolidin-1-yl)propyl]hydroxylamine.
Uniqueness
This detailed article provides a comprehensive overview of O-[3-(pyrrolidin-1-yl)propyl]hydroxylamine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C7H16N2O |
|---|---|
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
O-(3-pyrrolidin-1-ylpropyl)hydroxylamine |
InChI |
InChI=1S/C7H16N2O/c8-10-7-3-6-9-4-1-2-5-9/h1-8H2 |
InChI-Schlüssel |
RDZYXYYMRBHSFP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CCCON |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methoxy]carbonyl})amino}propanoic acid](/img/structure/B13616904.png)
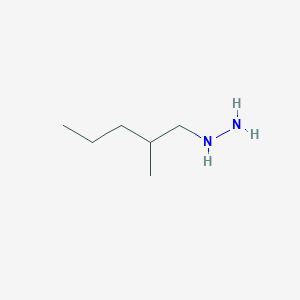
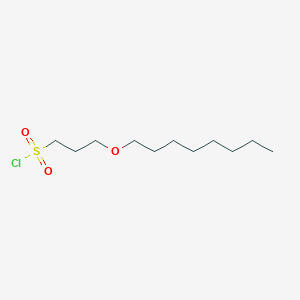
![5'-Bromo-2'-fluoro-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B13616913.png)
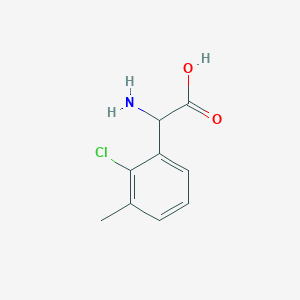


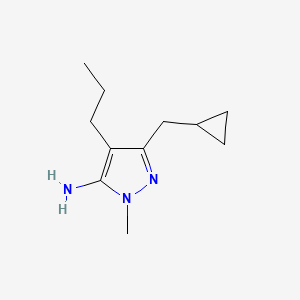
![1-[2-(Methylsulfonyl)phenyl]ethanamine](/img/structure/B13616938.png)
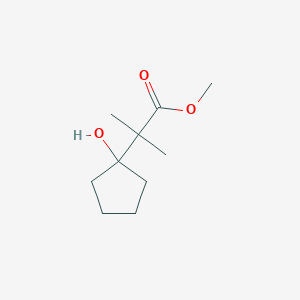
![4-({7-Azabicyclo[2.2.1]heptan-7-yl}methyl)benzonitrile](/img/structure/B13616960.png)
![N-[(dimethyl-1,3-oxazol-2-yl)methyl]hydroxylamine](/img/structure/B13616969.png)


